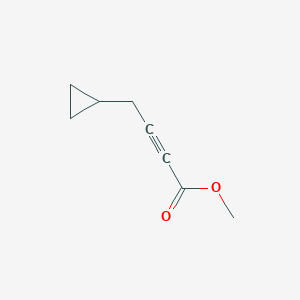

Methyl 4-cyclopropylbut-2-ynoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

methyl 4-cyclopropylbut-2-ynoate |

InChI |

InChI=1S/C8H10O2/c1-10-8(9)4-2-3-7-5-6-7/h7H,3,5-6H2,1H3 |

InChI Key |

QAUSIXULJSWEDA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CCC1CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Cyclopropylbut 2 Ynoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. acs.org For Methyl 4-cyclopropylbut-2-ynoate, several logical disconnections can be proposed, each suggesting a different synthetic strategy.

Approaches to the Methyl Ester Functionality

The most straightforward disconnection is the ester linkage, which points to 4-cyclopropylbut-2-ynoic acid and methanol (B129727) as the immediate precursors. This approach simplifies the synthesis to the formation of the corresponding carboxylic acid, which can then be esterified in a separate step. Standard esterification methods, such as Fischer esterification using an acid catalyst, or milder methods involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed. qub.ac.uk

Another strategy involves the direct introduction of the methoxycarbonyl group. A key disconnection can be made between the C2 and C3 carbons of the but-2-ynoate (B8739756) chain, suggesting a palladium-catalyzed coupling reaction. One such method is the coupling of a terminal alkyne with a chloroformate, which directly yields the desired alkynoate. rsc.org

Strategies for Constructing the But-2-ynoate Alkyne Core

The construction of the but-2-ynoate core is a critical aspect of the synthesis. A primary disconnection can be made between the C3 and C4 carbons, suggesting a coupling reaction between a cyclopropylacetylene (B33242) synthon and a C2 synthon bearing the ester functionality. A well-established method for such a transformation is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. qub.ac.uk While not directly applicable for installing the ester group in this manner, variations of this reaction or other coupling strategies could be envisioned.

A more direct approach involves the carboxylation of the terminal alkyne, cyclopropylacetylene. This can be achieved by first converting the alkyne to its corresponding lithium acetylide by treatment with a strong base like n-butyllithium, followed by quenching with methyl chloroformate. This reaction directly installs the methyl ester group onto the alkyne, forming the but-2-ynoate core in a single step.

Installation and Manipulation of the Cyclopropyl (B3062369) Group

The cyclopropyl group, being a strained ring system, requires careful consideration during the synthesis. google.com A disconnection of the C4-C5 bond, which links the cyclopropyl group to the butyne chain, leads back to cyclopropylacetylene as a key intermediate. The synthesis of cyclopropylacetylene itself can be achieved from readily available starting materials such as cyclopropanecarboxaldehyde (B31225). A common route involves the condensation of cyclopropanecarboxaldehyde with malonic acid to form 3-cyclopropylacrylic acid, followed by halogenation and dehydrohalogenation to yield cyclopropylacetylene. google.com

An alternative strategy for introducing the cyclopropyl group could involve the cyclopropanation of a suitable alkene precursor. However, given the availability of methods to synthesize cyclopropylacetylene, building the molecule from this precursor is often more efficient.

Exploration of Convergent and Divergent Synthetic Pathways

Based on the retrosynthetic analysis, both linear and convergent synthetic pathways can be designed for the synthesis of this compound.

Multi-Step Linear Syntheses from Readily Available Precursors

A plausible multi-step linear synthesis commences with the preparation of cyclopropylacetylene. This can be followed by the formation of the but-2-ynoate framework and subsequent esterification.

Synthesis of Cyclopropylacetylene:

A well-documented method for the synthesis of cyclopropylacetylene starts from cyclopropanecarboxaldehyde. google.com The key steps are outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Condensation | Cyclopropanecarboxaldehyde, Malonic acid, Pyridine, heat |

| 2 | Halogenation | 3-Cyclopropylacrylic acid, N-Bromosuccinimide (NBS) |

| 3 | Dehydrohalogenation | (E,Z)-1-bromo-2-cyclopropylethylene, Strong base (e.g., NaNH2) |

Formation of 4-cyclopropylbut-2-ynoic acid and Esterification:

With cyclopropylacetylene in hand, the next step is the introduction of the carboxyl group. This can be achieved through lithiation followed by carboxylation with carbon dioxide, which would yield 4-cyclopropylbut-2-ynoic acid. Subsequent esterification with methanol under acidic conditions would furnish the final product.

| Step | Reaction | Reagents and Conditions |

| 4 | Lithiation and Carboxylation | Cyclopropylacetylene, n-BuLi, then CO2 |

| 5 | Fischer Esterification | 4-cyclopropylbut-2-ynoic acid, Methanol, H2SO4 (cat.) |

Optimized One-Pot Reaction Sequences

The efficiency of a synthesis can be significantly improved by employing one-pot reactions, which minimize the number of workup and purification steps. A highly attractive one-pot approach for the synthesis of this compound is the palladium-catalyzed oxidative carbonylation of cyclopropylacetylene with methanol. qub.ac.uk

This reaction utilizes a palladium(II) catalyst in the presence of an amine ligand and an oxidant to directly couple the terminal alkyne, carbon monoxide (from a suitable source), and methanol to form the desired methyl alkynoate.

Hypothetical One-Pot Synthesis:

| Reactants | Catalyst System | Conditions | Product |

| Cyclopropylacetylene, Methanol, CO | PdCl2(PPh3)2, CuI, Amine base | Mild temperature and pressure | This compound |

This convergent approach is highly atom-economical and represents a significant improvement over traditional multi-step methods. The development of such optimized one-pot sequences is a key goal in modern organic synthesis, offering a more sustainable and efficient route to valuable chemical compounds.

Chemo-, Regio-, and Stereoselective Synthetic Design

The controlled synthesis of this compound necessitates a strategic approach to ensure the desired connectivity and spatial arrangement of its functional groups. Chemo-, regio-, and stereoselectivity are paramount in avoiding the formation of unwanted byproducts and achieving a high-purity final product.

One plausible retrosynthetic analysis of this compound suggests a disconnection at the C-C triple bond, leading to cyclopropylacetylene and methyl propiolate as potential starting materials. However, a more convergent and controllable strategy involves the coupling of a cyclopropyl-containing building block with a three-carbon chain already possessing the ester functionality.

A key challenge in the synthesis is the regioselective introduction of the cyclopropyl group and the methyl ester at the appropriate positions of the but-2-ynoate backbone. For instance, in a potential C-H activation/alkenylation approach, the catalyst must selectively activate the terminal C-H bond of a cyclopropyl-containing precursor for coupling with a suitable propiolate derivative. rsc.org

Stereoselectivity is not a primary concern for the alkyne bond itself, as it is linear. However, if any chiral centers were to be introduced, for example, on the cyclopropane (B1198618) ring, stereoselective methods would be crucial. rsc.org

Catalytic Approaches to this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like this compound.

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov A hypothetical Sonogashira-type coupling for the synthesis of this compound could involve the reaction of cyclopropylacetylene with a halogenated propiolate derivative, such as methyl 3-iodopropiolate, in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.org

Table 1: Hypothetical Sonogashira Coupling for this compound

| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | 25 | 75 |

| 2 | PdCl₂(PPh₃)₂ (2) | CuI (5) | i-Pr₂NH | DMF | 50 | 82 |

This table presents hypothetical data based on typical conditions for Sonogashira reactions and is intended for illustrative purposes.

Recent advancements have also focused on copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts. dp.tech

An alternative strategy involves the formation of the cyclopropane ring on a pre-existing alkyne-containing molecule. Rhodium(II)-catalyzed cyclopropanation of an appropriate alkene with a diazo compound is a well-established method for forming cyclopropane rings. acs.org For the synthesis of this compound, a potential route could involve the cyclopropanation of methyl pent-2-en-4-ynoate.

Furthermore, chemoenzymatic strategies using engineered myoglobin (B1173299) variants have been developed for the efficient and highly stereoselective synthesis of α-cyclopropylpyruvates, which are structurally related to the target molecule. nih.gov This approach offers the potential for high enantiomeric excess if a chiral version of the target compound is desired.

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. acs.orgacs.orgorganic-chemistry.orgnih.gov For the synthesis of alkynes, organocatalytic methods can provide high levels of selectivity under mild reaction conditions. acs.orgacs.orgorganic-chemistry.orgnih.gov A hypothetical organocatalytic approach to this compound could involve the coupling of cyclopropanecarboxaldehyde with a suitable phosphonium (B103445) ylide derived from a methyl haloacetate, followed by an oxidation step.

Enzymatic methods, as mentioned in the context of cyclopropanation, can offer unparalleled selectivity. nih.gov While a specific enzyme for the direct synthesis of this compound may not be known, the principles of biocatalysis could be applied to develop a chemoenzymatic route. For instance, a lipase (B570770) could be used for the stereoselective resolution of a racemic precursor to the final compound.

Reaction Condition Optimization for High Yield and Purity

The optimization of reaction conditions is a critical step in any synthetic sequence to maximize the yield and purity of the desired product while minimizing waste and cost.

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. lucp.net In the context of the Sonogashira coupling, the polarity of the solvent can influence the solubility of the reactants and catalysts, as well as the stability of the catalytic intermediates. lucp.net

For a hypothetical Sonogashira synthesis of this compound, a range of solvents could be screened to determine the optimal conditions.

Table 2: Hypothetical Solvent Screening for Sonogashira Coupling

| Entry | Solvent | Dielectric Constant (20 °C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene (B28343) | 2.4 | 60 |

| 2 | Tetrahydrofuran (THF) | 7.6 | 75 |

| 3 | Acetonitrile (B52724) | 37.5 | 85 |

| 4 | Dimethylformamide (DMF) | 36.7 | 82 |

This table presents hypothetical data based on general trends observed in Sonogashira reactions and is for illustrative purposes.

Generally, polar aprotic solvents like acetonitrile and DMF are found to be effective for Sonogashira couplings, as they can dissolve both the organic substrates and the inorganic base. lucp.net However, in some cases, non-polar solvents like toluene or even neat amine bases can provide good results. lucp.net The optimal solvent is highly dependent on the specific substrates and catalytic system used.

Temperature and Pressure Profiling for Reaction Control

The temperature and pressure at which a reaction is conducted are critical parameters that can significantly influence the reaction rate, selectivity, and yield. In the context of the Sonogashira coupling for the synthesis of this compound, precise temperature control is paramount.

Typically, Sonogashira reactions are conducted at or slightly above room temperature. youtube.com However, the optimal temperature can vary depending on the reactivity of the substrates and the catalyst system employed. For instance, the coupling of more reactive halides, such as iodides, can often be achieved at room temperature, while less reactive bromides may require heating to achieve a reasonable reaction rate. nih.gov

Elevated temperatures can increase the reaction rate but may also lead to undesirable side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of the copper co-catalyst. wikipedia.org Therefore, a careful optimization of the temperature profile is necessary to maximize the yield of the desired cross-coupling product while minimizing the formation of byproducts. In some cases, running the reaction at a slightly elevated temperature for a shorter duration can be more effective than a prolonged reaction at a lower temperature.

Pressure is generally not a critical parameter for Sonogashira reactions conducted in the liquid phase at temperatures below the boiling point of the solvent, and they are typically carried out at atmospheric pressure.

| Parameter | Condition | Rationale |

| Temperature | Room Temperature to 50 °C | Balances reaction rate with minimizing side reactions like homocoupling. Higher temperatures may be needed for less reactive halides. |

| Pressure | Atmospheric | Sufficient for liquid-phase reactions where significant pressure changes are not expected. |

Reagent Stoichiometry and Addition Protocols

The stoichiometry of the reagents, including the catalyst, co-catalyst, base, and reactants, plays a crucial role in the efficiency and outcome of the Sonogashira coupling.

The palladium catalyst is typically used in catalytic amounts, ranging from 0.1 to 5 mol%. nih.gov The copper(I) co-catalyst, often copper(I) iodide (CuI), is also used in catalytic quantities, typically in a similar or slightly higher molar ratio to the palladium catalyst. The base, which is essential to neutralize the hydrogen halide formed during the reaction, is used in stoichiometric excess. Amines such as triethylamine (B128534) or diethylamine (B46881) are commonly employed and can also serve as the solvent. wikipedia.org

The ratio of the terminal alkyne (cyclopropylacetylene) to the halide (a methyl ester-containing halide) is generally kept close to 1:1, although a slight excess of the more readily available or less expensive reagent may be used to drive the reaction to completion.

The order of addition of the reagents can also be important. Typically, the halide, alkyne, and base are mixed in the solvent, and the catalyst and co-catalyst are added last to initiate the reaction. This protocol helps to ensure that the active catalytic species is generated in the presence of all the necessary reactants.

| Reagent | Stoichiometric Ratio (Typical) | Purpose |

| Cyclopropylacetylene | 1.0 - 1.2 equivalents | Alkyne coupling partner. |

| Methyl Haloacrylate | 1.0 equivalent | Electrophilic coupling partner. |

| Palladium Catalyst | 0.1 - 5 mol% | Primary catalyst for C-C bond formation. |

| Copper(I) Iodide | 0.2 - 10 mol% | Co-catalyst to facilitate the reaction. |

| Amine Base | 2.0 - 5.0 equivalents | Neutralizes the acidic byproduct and can act as a solvent. |

Scalability Considerations for Preparative Synthesis

Scaling up a chemical synthesis from the laboratory bench to a preparative or industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For the synthesis of this compound via the Sonogashira coupling, key considerations include heat transfer, mixing, and purification.

As the reaction volume increases, the surface-area-to-volume ratio decreases, which can lead to difficulties in dissipating the heat generated by the exothermic coupling reaction. This can result in localized hot spots, leading to side reactions and potential safety hazards. Therefore, careful control of the reaction temperature through efficient cooling systems is crucial on a larger scale.

Effective mixing is also essential to maintain a homogeneous reaction mixture and ensure consistent reaction rates throughout the reactor. Inadequate mixing can lead to localized concentration gradients and reduced yields.

The purification of the final product on a large scale often requires moving away from laboratory techniques like column chromatography towards more scalable methods such as crystallization or distillation. The choice of solvent and the design of the work-up procedure become critical for isolating the product in high purity and yield.

Chemical Reactivity and Transformations of Methyl 4 Cyclopropylbut 2 Ynoate

Reactions Involving the Alkyne Moiety

The alkyne in methyl 4-cyclopropylbut-2-ynoate is an electron-deficient system due to conjugation with the carbonyl group of the ester. This electronic feature is central to its reactivity, particularly towards nucleophiles.

The polarization of the alkyne moiety facilitates the addition of nucleophiles. These reactions can proceed via different pathways, including direct addition to the alkyne or conjugate addition to the α,β-unsaturated system.

While specific studies on the hydration and hydroamination of this compound are not extensively documented, the general reactivity of ynoates suggests that these transformations are feasible under appropriate catalytic conditions.

Hydration: The addition of water across the alkyne bond, typically catalyzed by mercury salts or other transition metals, would be expected to follow Markovnikov's rule, leading to the formation of a β-keto ester after tautomerization of the initial enol product. The reaction with aqueous sulfuric acid on related (trans-2-phenylcyclopropyl)ethyne results in products derived from the ring-opening of the cyclopropyl (B3062369) group, indicating that the cyclopropyl ring can participate in stabilizing the intermediate vinyl cation. nih.gov

Hydroamination: The addition of N-H bonds across the alkyne is a powerful method for synthesizing enamines and other nitrogen-containing compounds. Copper-catalyzed hydroamination has been successfully applied to cyclopropenes using pyrazoles, suggesting that similar catalytic systems could be effective for the hydroamination of cyclopropyl-substituted alkynes. elsevierpure.com The reaction would likely yield a mixture of (E) and (Z) enamines, with the stereochemical outcome dependent on the catalyst and reaction conditions.

Organometallic reagents are potent nucleophiles that readily add to activated alkynes.

Lithiation: While direct lithiation of the cyclopropyl ring or the methyl group of the ester is possible, the most common reaction with organolithium reagents involves addition to the carbonyl group (1,2-addition) or conjugate addition to the β-carbon of the alkyne (1,4-addition). researchgate.net For α,β-unsaturated esters like this compound, organolithium reagents typically favor 1,2-addition to the carbonyl group. nih.gov The corresponding α-cyclopropyl-substituted vinyllithium (B1195746) derivatives have been synthesized and were found to be stable towards rearrangement. nih.gov

Cuprate (B13416276) Reactions: Organocuprates, often referred to as Gilman reagents, are known to selectively perform 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, including ynoates. researchgate.netslideshare.net This preference for 1,4-addition over 1,2-addition is a key feature of cuprate reactivity. researchgate.net The reaction of a Gilman homocuprate with an ynoate would result in the formation of a β-substituted α,β-unsaturated ester. The stereochemistry of the resulting double bond is typically trans.

| Entry | Ynoate | Cuprate | Product(s) | Yield (%) |

| 1 | Methyl but-2-ynoate (B8739756) | (CH₃)₂CuLi | Methyl 3-methylbut-2-enoate | - |

| 2 | Ethyl pent-2-ynoate | (CH₃)₂CuLi | Ethyl 3-methylpent-2-enoate | - |

| 3 | Methyl 4,4-dimethylpent-2-ynoate | (CH₃)₂CuLi | Methyl 3,4,4-trimethylpent-2-enoate | - |

Table 1: Examples of Cuprate Additions to Various Ynoates. Data is generalized from studies on ynoate reactivity.

The α,β-unsaturated ester system in this compound is a classic Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles. nih.gov This reaction, also known as the Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. nih.gov

Nucleophiles that can participate in conjugate addition include enolates, amines, and thiols. nih.govchemistrysteps.com The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the final 1,4-adduct. nih.gov For instance, the addition of a thiol to an activated alkyne can proceed efficiently in various solvents, sometimes even in water, and can be catalyzed by a catalytic amount of a base. chemistrysteps.com

Although the alkyne in this compound is electron-deficient, it can still undergo electrophilic addition reactions, particularly with strong electrophiles. libretexts.org The reaction is generally slower than with electron-rich alkynes. The regioselectivity of the addition is governed by the stability of the resulting vinyl cation intermediate. libretexts.org

Halogenation: The addition of halogens such as Br₂ or Cl₂ across the triple bond would lead to the formation of a dihaloalkene. The reaction proceeds through a cyclic halonium ion intermediate, and typically results in anti-addition.

Hydrohalogenation: The addition of hydrogen halides (HX) follows Markovnikov's rule, where the proton adds to the less substituted carbon of the alkyne (the α-carbon), and the halide adds to the more substituted carbon (the β-carbon), which can better stabilize the positive charge of the vinyl cation intermediate. libretexts.org However, the presence of the cyclopropyl group can influence the stability of the carbocation and potentially lead to rearrangement products. nih.gov Studies on (trans-2-phenylcyclopropyl)ethyne have shown that protonation occurs at the terminal position of the alkyne, generating an α-cyclopropyl-substituted vinyl cation. nih.gov

The alkyne of this compound can act as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to a wide range of cyclic and heterocyclic structures. wikipedia.org

Diels-Alder Reaction: As an electron-deficient alkyne, this compound can serve as a potent dienophile in [4+2] cycloaddition reactions with electron-rich dienes. masterorganicchemistry.com This reaction would lead to the formation of a substituted cyclohexadiene derivative. The reaction is typically concerted and stereospecific. masterorganicchemistry.com

[2+2+2] Cycloadditions: These reactions, often catalyzed by transition metals, provide a powerful method for the synthesis of substituted benzene (B151609) rings by the trimerization of three alkyne units or the co-trimerization of a diyne with an alkyne.

Huisgen Cycloaddition: This is a 1,3-dipolar cycloaddition between a 1,3-dipole (like an azide (B81097) or a nitrone) and a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org The reaction of an azide with this compound would yield a triazole. The thermal reaction often gives a mixture of regioisomers, while the copper(I)-catalyzed version (a "click" reaction) is highly regioselective, typically affording the 1,4-disubstituted triazole. wikipedia.org Research on the 1,3-dipolar addition of 2-diazopropane (B1615991) to methyl but-2-ynoate, a structurally similar compound, showed a preference for the formation of 4-methoxycarbonyl-3,3,5-trimethyl-3H-pyrazole over the electronically favored isomer, suggesting that steric factors can play a significant role in the regioselectivity of the cycloaddition. rsc.org

| Dipolarophile | 1,3-Dipole | Product(s) | Ratio |

| Methyl but-2-ynoate | 2-Diazopropane | 4-Methoxycarbonyl-3,3,5-trimethyl-3H-pyrazole and 5-Methoxycarbonyl-3,3,4-trimethyl-3H-pyrazole | 6 : 1 |

Table 2: Regioselectivity in the 1,3-Dipolar Cycloaddition of Methyl but-2-ynoate. This data illustrates the potential influence of steric effects in similar reactions with this compound. rsc.org

Transition Metal-Catalyzed Alkyne Functionalizations (e.g., Hydroarylation, Hydroboration, Silylations)

The alkyne functionality in this compound is a key site for a variety of transition metal-catalyzed transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. These reactions, including hydroarylation, hydroboration, and silylation, are pivotal in synthetic organic chemistry.

Hydroarylation: The addition of an aryl group across the carbon-carbon triple bond of an alkyne, known as hydroarylation, can be catalyzed by various transition metals. nih.govrsc.org Late transition metals like palladium, platinum, and gold are often employed for this purpose. nih.gov For a substrate such as this compound, the hydroarylation reaction would involve the insertion of the alkyne into a metal-hydride bond followed by reductive elimination to form an arylated alkene. The regioselectivity of this addition is influenced by both electronic and steric factors of the alkyne and the aryl partner, as well as the nature of the catalyst and ligands used. researchgate.net

Hydroboration: The transition metal-catalyzed hydroboration of alkynes is a powerful method for the synthesis of vinylboronates, which are versatile intermediates in organic synthesis. ed.ac.ukillinois.eduepfl.ch Catalysts based on rhodium, iridium, and other metals can facilitate the addition of a borane (B79455) reagent (e.g., pinacolborane) across the alkyne. illinois.eduepfl.ch In the case of this compound, this reaction would be expected to yield a vinylboronate product. The stereochemistry of the addition is typically syn, leading to the formation of the (E)-isomer. The regioselectivity would favor the placement of the boron atom at the carbon atom away from the sterically demanding cyclopropyl group.

Silylations: Silylation of alkynes can be achieved through various transition metal-catalyzed methods, leading to the formation of vinylsilanes or silylalkynes. escholarship.orgchemistryviews.orgresearchgate.netnih.govchemrxiv.org For terminal alkynes, C-H silylation can be catalyzed by systems like potassium bis(trimethylsilyl)amide (KHMDS) with bis(trimethylsilyl)acetylene (B126346) (BTMSA) as the silyl (B83357) source. chemistryviews.org For an internal alkyne like this compound, a hydrosilylation reaction would be more common. This involves the addition of a hydrosilane (e.g., triethylsilane) across the triple bond, catalyzed by metals such as rhodium or platinum. escholarship.org This reaction would produce a vinylsilane, with the regioselectivity and stereoselectivity being dependent on the specific catalyst and reaction conditions employed.

| Reaction | Catalyst/Reagent | Product Type |

| Hydroarylation | Palladium, Platinum, or Gold complexes | Arylated alkene |

| Hydroboration | Rhodium or Iridium complexes / Pinacolborane | Vinylboronate |

| Silylation | Rhodium or Platinum complexes / Hydrosilane | Vinylsilane |

Transformations at the Ester Group

The methyl ester group in this compound provides a handle for various chemical modifications, including transesterification, reduction, and hydrolysis followed by derivatization.

Transesterification Studies for Ester Exchange

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. In the context of this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of a catalyst would lead to the corresponding ethyl ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

| Catalyst Type | General Conditions |

| Acid-catalyzed | Presence of a strong acid (e.g., H₂SO₄), excess of the new alcohol. |

| Base-catalyzed | Presence of a strong base (e.g., sodium methoxide), excess of the new alcohol. |

Reductions to Alcohols or Aldehydes

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction to the corresponding primary alcohol, (4-cyclopropylbut-2-yn-1-ol), can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup.

Selective reduction to the aldehyde, (4-cyclopropylbut-2-ynal), is more challenging as aldehydes are more easily reduced than esters. This transformation requires a less reactive and more sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common reagent for this purpose.

| Target Product | Reagent | Typical Conditions |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup. |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) or hexane (B92381) at low temperature (e.g., -78 °C). |

Ester Hydrolysis and Carboxylic Acid Derivatization

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-cyclopropylbut-2-ynoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally irreversible. This is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Once the carboxylic acid is obtained, it can be converted into a variety of derivatives. For example, it can be transformed into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive intermediate that can be readily converted into amides, anhydrides, or other esters.

Reactivity of the Cyclopropyl Ring System

The cyclopropyl group in this compound is a strained three-membered ring that can undergo ring-opening reactions under specific conditions. The adjacent alkyne functionality can influence this reactivity.

Ring-Opening Reactions (e.g., Radical, Cationic, Acid-Catalyzed)

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various reaction conditions, particularly when a radical or cationic center is generated on an adjacent carbon. ucl.ac.uk

Radical Ring-Opening: If a radical is generated at the carbon atom adjacent to the cyclopropyl ring, rapid ring-opening can occur. ucl.ac.uk For a molecule like this compound, a radical addition to the alkyne could initiate such a process. The regioselectivity of the ring-opening would be influenced by the stability of the resulting radical.

Cationic Ring-Opening: The formation of a carbocation adjacent to the cyclopropyl ring can also lead to facile ring-opening. nih.govnih.govresearchgate.netmdpi.com In the case of this compound, electrophilic addition to the alkyne under acidic conditions could generate a vinyl cation, which could then trigger the opening of the cyclopropane ring to relieve ring strain and form a more stable carbocationic intermediate.

Acid-Catalyzed Ring-Opening: Strong acids can promote the ring-opening of cyclopropanes, especially when the ring is activated by an adjacent functional group that can stabilize a developing positive charge. For this compound, treatment with a strong acid could potentially lead to protonation of the alkyne, followed by or concerted with the opening of the cyclopropyl ring. The outcome of such reactions would be highly dependent on the specific acid and reaction conditions used.

| Reaction Type | Initiator | Intermediate |

| Radical | Radical initiator (e.g., AIBN) | Radical adjacent to the cyclopropyl ring |

| Cationic | Electrophile (e.g., H⁺) | Carbocation adjacent to the cyclopropyl ring |

| Acid-Catalyzed | Strong acid | Protonated species, carbocation |

Rearrangements Involving Cyclopropyl Migrations

The presence of the cyclopropyl group directly attached to the acetylenic framework of this compound opens the door to a variety of rearrangement reactions. These transformations are often triggered by the generation of reactive intermediates, such as carbocations or radicals, at the propargylic position, which can induce cleavage and reorganization of the strained cyclopropane ring.

One of the most anticipated rearrangements involves the migration of one of the cyclopropyl sigma bonds. Depending on the reaction conditions and the nature of the intermediates formed, this can lead to the formation of larger ring systems or acyclic structures. For instance, in the presence of a strong acid, protonation of the alkyne could generate a vinyl cation. The adjacent cyclopropyl group can then participate in a 1,2-migration, leading to the expansion of the three-membered ring to a four-membered cyclobutene (B1205218) derivative or ring-opened homoallylic species.

The regioselectivity of such migrations would be influenced by the substitution pattern on the cyclopropyl ring and the stability of the resulting carbocationic intermediates. While no specific studies on this compound have been reported, related studies on other cyclopropyl alkynes have demonstrated the feasibility of such rearrangements, highlighting their potential for constructing complex molecular architectures.

Cyclopropyl Group as a Stereocontrol Element in Remote Reactions

The stereochemical influence of a cyclopropyl group can extend beyond its immediate vicinity, acting as a remote stereocontrol element in reactions occurring at other parts of the molecule. In the case of this compound, the defined stereochemistry of a substituted cyclopropyl ring could, in principle, direct the stereochemical outcome of reactions at the alkyne or the ester functionality.

This long-range stereocontrol can be transmitted through conformational rigidity imposed by the cyclopropyl group or through non-covalent interactions that favor specific transition states. For example, in reactions involving the reduction of the alkyne or additions across the triple bond, the steric bulk of the cyclopropyl group could dictate the facial selectivity of the attack, leading to the preferential formation of one diastereomer.

Furthermore, if the cyclopropyl group itself is chiral, its inherent asymmetry could be transferred to new stereocenters formed during a reaction. This concept has been successfully applied in the synthesis of various natural products and complex molecules, where a strategically placed cyclopropyl group dictates the stereochemical course of key transformations. Although direct evidence for this role in this compound is lacking, the principle remains a powerful tool in asymmetric synthesis and is a promising area for future investigation with this substrate.

Tandem and Cascade Reaction Sequences Incorporating this compound

The multifunctional nature of this compound makes it an ideal candidate for tandem and cascade reaction sequences. These processes, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

A hypothetical cascade reaction could be initiated by the addition of a nucleophile to the electron-deficient alkyne. This initial step could trigger a subsequent intramolecular reaction involving the cyclopropyl group. For instance, a Michael addition to the alkyne could be followed by an intramolecular cyclization, where the newly formed enolate attacks the cyclopropane ring, leading to the formation of bicyclic or spirocyclic systems.

Alternatively, transition metal-catalyzed reactions could unlock novel cascade pathways. For example, a palladium-catalyzed process might involve initial coordination to the alkyne, followed by carbopalladation and subsequent reaction with the cyclopropyl group, such as a ring-opening or a C-H activation event. The design of such cascade reactions allows for the rapid construction of molecular complexity from a relatively simple starting material.

While specific examples involving this compound are yet to be reported, the general reactivity patterns of cyclopropyl alkynes and acetylenic esters in tandem reactions strongly suggest that this compound could serve as a versatile platform for the development of new and efficient synthetic methodologies.

Mechanistic Investigations of Reactions Involving Methyl 4 Cyclopropylbut 2 Ynoate

Probing Reaction Pathways via Kinetic Studies

Kinetic studies are fundamental to understanding the sequence of bond-making and bond-breaking events that constitute a chemical reaction. By measuring reaction rates under various conditions, chemists can deduce the molecularity of the rate-determining step and gain insights into the transition state structure.

Rate Law Determination and Order of Reactions

The rate law for a reaction involving Methyl 4-cyclopropylbut-2-ynoate would be determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. yorku.cayoutube.comyoutube.com This experimental approach allows for the determination of the reaction order with respect to each reactant, which are the exponents in the rate equation:

Rate = k [this compound]^m [Reactant B]^n

A hypothetical set of experiments to determine the rate law for a reaction of this compound with a generic nucleophile (Nu⁻) is presented below.

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

From this hypothetical data, doubling the concentration of this compound (Experiment 2 vs. 1) doubles the rate, indicating the reaction is first order with respect to this reactant. Conversely, doubling the concentration of the nucleophile (Experiment 3 vs. 1) has no effect on the rate, indicating a zeroth-order dependence. Thus, the hypothetical rate law would be: Rate = k [this compound].

Kinetic Isotope Effect Analysis for Transition State Elucidation

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction by observing the change in reaction rate upon isotopic substitution. wikipedia.orgprinceton.edulibretexts.org Replacing an atom with its heavier isotope, such as hydrogen with deuterium, can lead to a measurable change in the reaction rate if the bond to that atom is being broken or formed in the rate-determining step. core.ac.uk

A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is cleaved in the rate-determining step. princeton.edu The magnitude of the primary KIE can provide information about the symmetry of the transition state. For reactions involving this compound, one could, for example, synthesize a deuterated version of the molecule at a position expected to be involved in bond breaking and compare its reaction rate to the non-deuterated compound.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.orglibretexts.org These effects are typically smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in hybridization at the labeled position during the reaction. princeton.edu For example, a change from sp³ to sp² hybridization at a carbon atom adjacent to the reaction center would typically result in a normal secondary KIE.

Identification and Characterization of Reactive Intermediates

Many reactions proceed through the formation of transient, high-energy species known as reactive intermediates. libretexts.orgslideshare.netslideshare.net Identifying and characterizing these intermediates is crucial for a complete understanding of the reaction mechanism.

Trapping Experiments for Short-Lived Species

Trapping experiments are designed to capture short-lived reactive intermediates by introducing a "trapping agent" that reacts with the intermediate to form a stable, characterizable product. libretexts.org The structure of this trapped product can provide strong evidence for the existence and nature of the intermediate. For instance, if a carbocation intermediate were suspected in a reaction of this compound, a nucleophilic trapping agent could be added to the reaction mixture to intercept it.

Spectroscopic Detection of Intermediates (e.g., Low-Temperature NMR)

In some cases, reactive intermediates can be observed directly using spectroscopic techniques under conditions that prolong their lifetime, such as at very low temperatures. libretexts.org Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. By running the reaction at a temperature where the intermediate is sufficiently stable, it may be possible to obtain its NMR spectrum, providing direct structural information. Other spectroscopic methods, such as UV-Vis or IR spectroscopy, can also be employed to detect and characterize transient species.

Stereochemical Analysis of Reaction Outcomes

The stereochemistry of the products of a reaction can provide significant clues about the mechanism. For reactions involving a chiral center or the formation of one, the stereochemical outcome (e.g., retention, inversion, or racemization) can help to distinguish between possible mechanistic pathways.

For a reaction at a stereocenter in a derivative of this compound, a stereospecific outcome (e.g., complete inversion of stereochemistry) would suggest a concerted mechanism like an Sₙ2 reaction. In contrast, the formation of a racemic mixture (equal amounts of both enantiomers) would be indicative of a mechanism involving a planar, achiral intermediate, such as a carbocation. The analysis of diastereomeric ratios in reactions that form new stereocenters can also provide valuable mechanistic insights.

Diastereoselectivity and Enantioselectivity Control Elements

The control of stereochemistry is a central theme in modern organic synthesis. In reactions involving this compound, both diastereoselectivity and enantioselectivity are governed by a combination of factors including the choice of catalyst, reaction conditions, and the inherent stereochemistry of the substrate.

Diastereoselectivity:

The generation of new stereocenters during reactions of this compound can lead to the formation of diastereomers. The preferred formation of one diastereomer over another is often dictated by steric and electronic interactions in the transition state. For instance, in reactions such as cyclopropanation or epoxidation of a double bond that might be introduced elsewhere in the molecule, the existing cyclopropyl (B3062369) group can exert significant stereodirecting effects. The rigidity of the cyclopropyl ring can create a biased steric environment, forcing incoming reagents to approach from the less hindered face. nih.govacs.org

In cycloaddition reactions, the diastereoselectivity can be controlled by the choice of catalyst and reaction conditions. For example, in 1,3-dipolar cycloadditions of related 1-(1-alkynyl)cyclopropyl ketones with nitrones, the regioselectivity, and by extension the diastereoselectivity, can be catalytically controlled. nih.gov The choice of solvent and temperature can also play a crucial role in influencing the equilibrium between different diastereomeric transition states, thereby affecting the final product distribution. numberanalytics.com

Enantioselectivity:

Achieving enantioselectivity in reactions of this compound typically requires the use of chiral catalysts. These catalysts, often metal complexes with chiral ligands, create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. youtube.com

Several strategies have been developed for the enantioselective synthesis of molecules containing cyclopropyl and alkyne functionalities. These include:

Asymmetric Catalysis: The use of chiral transition metal catalysts, such as those based on rhodium, nickel, or copper, is a powerful tool for inducing enantioselectivity. acs.orgacs.orgthieme-connect.comrsc.org For example, Ni-Al bimetallic catalyzed enantioselective cycloaddition reactions of cyclopropyl carboxamides with alkynes have been shown to produce cyclopentenyl carboxamides with high enantiomeric excess. acs.orgthieme-connect.com Similarly, rhodium-catalyzed asymmetric cyclopropanation of alkynes can yield cyclopropylphosphonates with high stereoselectivity. acs.org

Chiral Auxiliaries: While not a catalytic approach, the temporary attachment of a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. Subsequent removal of the auxiliary reveals the enantioenriched product.

Biocatalysis: Enzymes, with their inherent chirality, can be highly effective catalysts for enantioselective transformations. For instance, engineered myoglobins have been used for the enantioselective cyclopropanation of styrenes to produce pyruvate-containing cyclopropanes. utdallas.edu

The following table summarizes some examples of enantioselective reactions involving related cyclopropyl alkyne systems, highlighting the catalysts and selectivities achieved.

| Reaction Type | Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Cycloaddition | Cyclopropyl Carboxamide + Alkyne | Ni-Al Bimetallic Catalyst | up to 94% | acs.org |

| Cyclopropanation | Alkyne + Diazo Compound | Rh₂(S-IBAZ)₄ | High | acs.org |

| Alkynylation | Quinolone + Alkyne | Copper Bis(oxazoline) | up to 96% | nih.gov |

| Cyclopropanation | Styrene + Ethyl α-diazopyruvate | Engineered Myoglobin (B1173299) | up to >99% | utdallas.edu |

Influence of Cyclopropyl Stereochemistry on Remote Reactivity

In certain transition states, particularly in cyclic or pseudo-cyclic arrangements, the substituents on the cyclopropyl ring can dictate the facial selectivity of an attack on the alkyne. This is analogous to the directing effects observed in the cyclopropanation and epoxidation of alkenyl cyclopropyl carbinol derivatives, where the hydroxyl group directs the stereochemical outcome. nih.govacs.org While the ester group in this compound is further removed, its conformational preferences, influenced by the cyclopropyl ring, could still play a role in stereodifferentiation.

Furthermore, the electronic communication between the cyclopropyl ring and the alkyne can be modulated by the stereochemistry of substituents on the three-membered ring. This can impact the electron density of the alkyne and its susceptibility to nucleophilic or electrophilic attack.

Cyclopropyl Group as a Mechanistic Probe in Alkyne Chemistry

Distinction Between Vinyl Radical and Ionic Intermediates

Vinyl Cation Pathway: If a reaction proceeds via protonation or electrophilic addition to the terminal carbon of the alkyne, a vinyl cation adjacent to the cyclopropyl ring is formed. This species is highly unstable and undergoes extremely rapid, regioselective ring-opening. The regioselectivity of this ring-opening is dictated by the electronic nature of the substituents on the cyclopropyl ring. For instance, in systems with both phenyl and methoxy (B1213986) substituents on the cyclopropyl ring, the ring-opening occurs selectively toward the electron-donating methoxy group under cationic conditions. nih.govacs.org The rate constants for the ring-opening of α-cyclopropylvinyl cations are estimated to be in the range of 10¹⁰–10¹² s⁻¹. nih.gov

Vinyl Radical Pathway: Under radical conditions, for example, the addition of a silyl (B83357) or stannyl (B1234572) radical to the alkyne, an α-cyclopropyl-substituted vinyl radical is generated. This radical also undergoes ring-opening, but the regioselectivity can be different from that of the cationic pathway. In the same phenyl- and methoxy-substituted cyclopropyl alkyne system, the radical-mediated ring-opening occurs towards the phenyl substituent. nih.govacs.org

This differential reactivity provides a powerful tool for mechanistic diagnosis. The isolation of specific ring-opened products can definitively establish the nature of the intermediate involved in a given reaction of a cyclopropyl alkyne.

Regioselective Ring-Opening for Mechanistic Differentiation

The regioselectivity of the cyclopropane (B1198618) ring-opening is a key indicator of the reaction mechanism. The direction of the C-C bond cleavage is determined by which resulting radical or cation is more stable. By strategically placing substituents on the cyclopropyl ring, chemists can design probes that give rise to distinct products depending on the mechanistic pathway.

The following table illustrates how the products of reactions involving a substituted cyclopropyl alkyne can differentiate between radical and cationic intermediates.

| Intermediate | Substituents on Cyclopropyl Ring | Regioselectivity of Ring-Opening | Resulting Product Type | Reference |

| Vinyl Cation | Phenyl and Methoxy | Towards the methoxy group | Products from methoxy-directed opening | nih.govacs.org |

| Vinyl Radical | Phenyl and Methoxy | Towards the phenyl group | Products from phenyl-directed opening | nih.govacs.org |

Advanced Spectroscopic and Analytical Methodologies for Characterization and Purity Assessment of Methyl 4 Cyclopropylbut 2 Ynoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of various NMR experiments, detailed insights into the connectivity, chemical environment, and spatial arrangement of atoms within a molecule can be obtained.

¹H NMR for Proton Connectivity and Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their immediate electronic environment. In Methyl 4-cyclopropylbut-2-ynoate, the chemical shifts (δ) and coupling constants (J) of the proton signals are characteristic of its unique structure.

The spectrum would be expected to show distinct signals for the methyl ester protons, the cyclopropyl (B3062369) protons, and any protons on the but-2-ynoate (B8739756) chain. The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum, often below 1 ppm, due to the ring's shielding effects. For instance, the methine and methylene (B1212753) protons of a cyclopropyl group attached to a carbonyl, as in cyclopropyl methyl ketone, show characteristic shifts. chemicalbook.com Similarly, the protons of a cyclopropylmethyl group exhibit signals in a specific range. chemicalbook.com The methyl protons of the ester group would appear as a singlet, typically around 3.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.7 | s |

| -CH₂- (adjacent to cyclopropyl) | ~2.3 | d |

| Cyclopropyl -CH- | ~1.0 | m |

| Cyclopropyl -CH₂- | ~0.5 | m |

¹³C NMR for Carbon Skeleton and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. libretexts.org It provides information on the number of non-equivalent carbons and their hybridization states (sp³, sp², sp). libretexts.org

For this compound, the ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the carbons of the cyclopropyl ring, and the methyl carbon of the ester. The alkynyl carbons typically resonate in the range of 70-90 ppm. The carbonyl carbon will appear significantly downfield, generally between 160-180 ppm. libretexts.org The sp³ hybridized carbons of the cyclopropyl group will be observed in the upfield region of the spectrum. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~154 |

| C≡C (quaternary) | ~80 |

| C≡C (quaternary) | ~75 |

| -OCH₃ | ~52 |

| -CH₂- | ~15 |

| Cyclopropyl -CH- | ~10 |

| Cyclopropyl -CH₂- | ~5 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

For an unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. sdsu.eduyoutube.com For this compound, COSY would show correlations between the cyclopropyl methine and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.edu This is crucial for assigning the proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). sdsu.edu This is particularly useful for connecting different structural fragments, for instance, linking the methyl ester protons to the carbonyl carbon and the methylene protons to the alkynyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing through-space correlations. slideshare.net This can be valuable for confirming stereochemistry and conformational preferences.

The combined application of these techniques allows for the complete and confident structural assignment of this compound and its derivatives. researchgate.net

Dynamic NMR Studies for Conformational Analysis (if applicable)

While less common for a relatively rigid molecule like this compound, dynamic NMR (DNMR) studies could be employed if there were evidence of restricted bond rotation or conformational isomers. These studies involve acquiring NMR spectra at different temperatures to observe changes in the line shapes of the signals, which can provide information about the energy barriers between different conformations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy, allowing for the determination of its elemental composition. nih.gov It also reveals characteristic fragmentation patterns that serve as a fingerprint for the compound.

Electrospray Ionization (ESI) and Electron Impact (EI) Techniques

Two common ionization techniques used in mass spectrometry are Electrospray Ionization (ESI) and Electron Impact (EI).

Electrospray Ionization (ESI) : ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov This is ideal for determining the molecular weight of the compound with high precision. For this compound (C₈H₁₀O₂), the expected exact mass of the protonated molecule would be calculated and compared to the experimental value obtained from HRMS-ESI.

Electron Impact (EI) : EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. mdpi.com The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the compound's structure. Analysis of these fragments can help to confirm the presence of specific functional groups and structural motifs within the molecule. For example, the fragmentation of this compound might involve cleavage of the ester group, loss of the cyclopropyl group, or other characteristic bond breakages.

The combination of the exact mass measurement from ESI-HRMS and the fragmentation pattern from EI-MS provides a high degree of confidence in the identification and structural confirmation of this compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous structural confirmation of organic molecules by analyzing their fragmentation patterns. In an MS/MS experiment, the molecular ion (or a primary fragment ion) of this compound, generated via an initial ionization event, is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. This process provides a fragmentation fingerprint that is characteristic of the molecule's specific structure.

The fragmentation of this compound is expected to proceed through several predictable pathways based on the lability of its functional groups. Common fragmentation patterns in mass spectrometry involve the cleavage of the most labile bonds and the loss of stable neutral molecules. chemguide.co.uk For this compound, key fragmentation points would include the ester group, the bond between the cyclopropyl group and the alkynyl chain, and cleavage within the cyclopropyl ring itself.

Expected Fragmentation Pathways:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the O-CH₃ bond in the ester group would result in the loss of a methoxy radical (mass = 31), leading to the formation of an acylium ion.

Loss of a methyl radical (•CH₃): Less common for esters, but possible. youtube.com

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on the alkyl chain of the ester, alternative rearrangement processes can occur.

Cleavage adjacent to the cyclopropyl group: The bond between the cyclopropyl ring and the methylene bridge is a likely point of cleavage, leading to fragments that retain or lose the cyclopropyl moiety.

Ring-opening of the cyclopropyl group: The strained cyclopropyl ring can undergo rearrangement and fragmentation, typically leading to the loss of ethene (C₂H₄, mass = 28).

A hypothetical fragmentation table for this compound (Molecular Weight: 138.18 g/mol ) is presented below.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (mass) | Proposed Fragment Identity/Loss |

|---|---|---|---|

| 138 | 107 | 31 | [M - •OCH₃]⁺ |

| 138 | 97 | 41 | [M - C₃H₅]⁺ (Loss of cyclopropyl) |

| 138 | 81 | 57 | [M - C₃H₅O]⁺ |

| 138 | 59 | 79 | [COOCH₃]⁺ |

This table is predictive and actual fragmentation would need to be confirmed experimentally.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups and vibrational modes within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of polar functional groups. For this compound, the most prominent absorption bands are expected for the carbonyl group of the ester and the carbon-carbon triple bond.

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1715-1740 cm⁻¹ for the ester carbonyl group.

C≡C Stretch: The internal alkyne C≡C stretch is expected to show a weak to medium absorption band in the 2260-2190 cm⁻¹ region. orgchemboulder.comlibretexts.org Its intensity is reduced due to the non-polar nature of the symmetrically substituted triple bond.

C-O Stretch: The C-O single bond stretches of the ester will appear in the fingerprint region, typically as two bands between 1300-1000 cm⁻¹.

Cyclopropyl C-H Stretch: The C-H stretching vibrations of the cyclopropyl ring are typically observed at higher frequencies than those of alkyl C-H bonds, often appearing just above 3000 cm⁻¹.

CH₂ Bending: The scissoring vibration of the methylene group adjacent to the cyclopropyl ring is expected around 1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is highly sensitive to the vibrations of non-polar bonds, making it an excellent tool for analyzing the C≡C triple bond in this compound.

C≡C Stretch: A strong and sharp signal for the internal alkyne is expected in the 2260-2190 cm⁻¹ region. nih.gov This is often a more reliable diagnostic peak in Raman than in IR for internal alkynes. libretexts.org

Cyclopropyl Ring Vibrations: The symmetric "breathing" mode of the cyclopropane (B1198618) ring typically gives a strong Raman signal in the fingerprint region.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C=O (Ester) | Stretch | 1715-1740 | Weak | Strong (IR) |

| C≡C (Internal Alkyne) | Stretch | 2190-2260 | 2190-2260 | Weak (IR), Strong (Raman) orgchemboulder.comnih.gov |

| C-H (Cyclopropyl) | Stretch | ~3050 | ~3050 | Medium |

| C-O (Ester) | Stretch | 1000-1300 | Weak | Strong (IR) |

X-ray Crystallography for Solid-State Molecular Structure Determination (if suitable crystalline forms are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions within the crystal lattice.

For this compound, obtaining a single crystal of sufficient size and quality is a prerequisite for analysis. nih.gov This can often be the rate-limiting step. nih.gov If a suitable crystal is grown, the analysis would yield invaluable structural data. For instance, the crystal structure of the related compound Methyl prop-2-ynoate has been determined, providing reference data for bond lengths and angles of the propargyl ester moiety. nih.gov

Key structural parameters that would be determined include:

The precise bond length of the C≡C triple bond.

The geometry around the sp-hybridized carbons, which is expected to be linear.

The bond lengths and internal angles of the cyclopropyl ring, confirming the strain within the three-membered ring.

The conformation of the molecule in the solid state, including the orientation of the ester group relative to the alkynyl chain.

Intermolecular packing forces, such as van der Waals interactions, which dictate the crystal lattice structure.

Table 3: Predicted vs. Reference Bond Lengths from X-ray Crystallography

| Bond | Predicted Bond Length (Å) for this compound | Reference Bond Length (Å) in Methyl prop-2-ynoate nih.gov |

|---|---|---|

| C=O | ~1.20 | 1.1972 (14) |

| C≡C | ~1.18 | 1.1780 (16) |

| C(sp²)-C(sp) | ~1.44 | 1.4466 (15) |

| C(sp)-C(sp³) | ~1.46 | - |

Predicted values are based on standard bond lengths for these functional groups.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

Given its moderate molecular weight and the presence of a methyl ester, this compound is expected to be sufficiently volatile and thermally stable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique couples the high separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. sigmaaldrich.com The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. A nonpolar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), would likely be suitable for this analysis. The mass spectrometer serves as the detector, providing a mass spectrum for the compound as it elutes from the column, allowing for positive identification and purity assessment. uib.no

Table 4: Hypothetical GC-MS Analytical Parameters

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium at 1 mL/min constant flow sigmaaldrich.com |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

For derivatives of this compound that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. usda.govresearchgate.net LC-MS is also advantageous when analyzing complex mixtures without prior derivatization. ebi.bio The compound is first separated by liquid chromatography, typically reversed-phase HPLC, and then introduced into the mass spectrometer.

Atmospheric pressure ionization (API) techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions from the eluting analyte. For this compound, which has a polar ester group but lacks easily ionizable acidic or basic sites, APCI might provide more robust ionization than ESI. The use of tandem MS (LC-MS/MS) can further enhance selectivity and sensitivity for quantitative studies. ebi.bionih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds with high accuracy and precision. moravek.com For purity analysis of this compound, a reversed-phase HPLC method would typically be developed using a C18 column. The compound's purity is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all observed peaks, often using a UV detector set to a wavelength where the molecule absorbs (e.g., near the π-π* transition of the conjugated system).

Furthermore, if this compound is synthesized in an enantioselective manner, HPLC is the primary method for determining its enantiomeric excess (ee). heraldopenaccess.usnih.gov This requires the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation into two distinct peaks. uma.es The ratio of the areas of these two peaks directly corresponds to the enantiomeric excess of the sample. Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Chiral Chromatography for Stereoisomer Separation

The separation of enantiomers, or stereoisomers that are non-superimposable mirror images, is a critical aspect of pharmaceutical and chemical research, as different enantiomers of a molecule can exhibit distinct biological activities. For a compound like this compound, if the cyclopropane ring is asymmetrically substituted, it will exist as a pair of enantiomers. Chiral chromatography is the most widely used technique for the separation and quantification of these stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

The development of a successful chiral separation method for a novel compound like this compound would involve screening various types of chiral stationary phases and mobile phase compositions. The primary techniques employed would be High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with Gas Chromatography (GC) being a possibility for volatile derivatives.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for the resolution of enantiomers. The choice of the chiral stationary phase is paramount for achieving separation. For a molecule with the structural features of this compound, several types of CSPs would be logical starting points for method development.

Polysaccharide-based CSPs: Columns with chiral selectors based on derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used CSPs. They can operate in normal-phase, reversed-phase, and polar organic modes, offering a broad range of selectivities. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, all of which can be influenced by the ester and alkyne functionalities, as well as the cyclopropyl group.

Cyclodextrin-based CSPs: These CSPs consist of cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. They separate enantiomers based on the differential inclusion of a part of the analyte molecule (like the cyclopropyl group) into the chiral cavity. Derivatization of the cyclodextrin (B1172386) hydroxyl groups can further enhance chiral recognition.

Pirkle-type CSPs: These are based on small chiral molecules covalently bonded to a silica (B1680970) support. They are designed to have specific interaction sites, such as π-acidic or π-basic aromatic rings, and hydrogen bonding groups, which can interact with the functional groups of the analyte.

The development of an HPLC method would involve screening these columns with various mobile phases. A typical screening process might include:

| Mobile Phase System | Typical Composition | Rationale for Use with this compound |

| Normal Phase | n-Hexane / Isopropanol | Good for separating less polar compounds. The polarity can be fine-tuned by adjusting the alcohol percentage to optimize interactions with the ester and alkyne groups. |

| Reversed Phase | Acetonitrile (B52724) / Water or Methanol (B129727) / Water | Suitable for more polar compounds. The organic modifier and its ratio to water can be varied to control retention and selectivity. |

| Polar Organic Mode | Acetonitrile or Methanol with additives | Can offer unique selectivity by utilizing different interaction mechanisms compared to normal or reversed-phase. |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster separations and higher efficiency. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol. The principles of chiral recognition are similar to HPLC, and the same types of polysaccharide-based CSPs are frequently used.

A hypothetical screening for this compound using SFC might involve the conditions outlined in the table below. The data presented are illustrative of what a research study would aim to determine.

| Chiral Stationary Phase | Co-solvent (Modifier) | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Hypothetical Retention Times (min) | Hypothetical Separation Factor (α) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | 3.0 | 150 | 40 | Enantiomer 1: 2.5, Enantiomer 2: 3.1 | 1.24 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Ethanol | 3.0 | 150 | 40 | Enantiomer 1: 4.2, Enantiomer 2: 4.5 | 1.07 |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Isopropanol | 2.5 | 120 | 35 | Enantiomer 1: 5.8, Enantiomer 2: 6.9 | 1.19 |

These are hypothetical values to illustrate a typical data set from a chiral screening experiment.

Gas Chromatography (GC)

For a molecule to be analyzed by GC, it must be volatile and thermally stable. While this compound might be amenable to GC analysis, derivatization is sometimes employed to improve chromatographic properties. Chiral GC columns typically use cyclodextrin derivatives as the stationary phase. The separation is based on the differential partitioning of the enantiomers between the gas phase and the chiral liquid phase coated on the column wall.

Detailed Research Findings

As specific research on the chiral separation of this compound is not available, we can look at findings for analogous structures. For instance, research on the chiral resolution of various cyclopropyl esters has demonstrated the efficacy of polysaccharide-based CSPs in both HPLC and SFC. In many cases, baseline separation (a resolution value > 1.5) is achievable, allowing for accurate quantification of enantiomeric excess (ee).

A study on the chiral separation of a series of cyclopropyl-containing compounds might yield a table of results similar to the one below, which would be crucial for selecting the optimal method for preparative separation if enantiomerically pure material is desired.

| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |

| Analog A | Chiralpak AD-H | n-Hexane/IPA (90:10) | 8.2 | 9.5 | 1.8 |

| Analog B | Chiralcel OD-H | n-Hexane/EtOH (85:15) | 10.1 | 11.3 | 1.6 |

| Analog C | Lux Cellulose-1 | ACN/MeOH (50:50) | 6.5 | 7.1 | 1.2 |

This table represents illustrative data for analogous compounds to demonstrate typical research findings.

Theoretical and Computational Chemistry Studies on Methyl 4 Cyclopropylbut 2 Ynoate

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Detailed electronic structure calculations are foundational to understanding a molecule's behavior. These calculations, however, have not been reported for Methyl 4-cyclopropylbut-2-ynoate.

Geometry Optimization and Equilibrium Conformations

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure, or equilibrium conformation. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum. For this compound, this would reveal the preferred spatial arrangement of the cyclopropyl (B3062369), alkynyl, and ester functional groups. Factors such as bond lengths, bond angles, and dihedral angles would be determined, providing a precise molecular model. However, no such optimized geometric parameters have been published.

Molecular Orbital Analysis (HOMO/LUMO Interactions) and Reactivity Predictions

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, an analysis of its frontier orbitals would identify the most likely sites for nucleophilic and electrophilic attack. Regrettably, no data on the HOMO-LUMO energies or their spatial distribution for this compound are available in the current body of scientific literature.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, identifying intermediate structures and the high-energy transition states that connect them. This type of analysis is invaluable for understanding reaction kinetics and selectivity.

Energy Profiles and Activation Barriers for Key Transformations

By calculating the energy of a system as it progresses along a reaction coordinate, an energy profile can be constructed. This profile reveals the activation barriers for each step of the reaction, which are the energy hurdles that must be overcome for the reaction to proceed. For reactions involving this compound, such as additions to the alkyne or reactions involving the cyclopropyl ring, calculating these energy profiles would provide quantitative predictions of reaction rates. To date, no such computational studies have been performed.

Computational Insights into Regioselectivity and Stereoselectivity

Many reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational modeling of the transition states leading to these different products can explain and predict the observed selectivity. For a molecule with multiple reactive sites like this compound, understanding the factors that govern regioselectivity and stereoselectivity in its reactions is critical. However, without specific computational studies, any discussion of these aspects remains speculative.

Prediction of Spectroscopic Parameters to Aid Experimental Assignment